molecular formula C11H11FN2O4 B14772541 (3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone

(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone

Cat. No.: B14772541
M. Wt: 254.21 g/mol
InChI Key: BDVUQRLMCNHLTO-UHFFFAOYSA-N
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Description

(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone is a complex organic compound that features a combination of fluorine, nitro, methoxy, and azetidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivative and introduce the fluorine and nitro groups through electrophilic aromatic substitution reactions. The azetidine ring can be formed via cyclization reactions, and the methoxy group can be introduced through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Conditions may involve the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that could be explored for drug development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, affecting their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluorophenyl)(3-methoxyazetidin-1-yl)methanone
  • (4-Nitrophenyl)(3-methoxyazetidin-1-yl)methanone
  • (3-Fluoro-4-nitrophenyl)(azetidin-1-yl)methanone

Uniqueness

(3-Fluoro-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both fluorine and nitro groups, along with the azetidine ring, makes it distinct from other similar compounds and potentially useful for a variety of applications.

Properties

Molecular Formula

C11H11FN2O4

Molecular Weight

254.21 g/mol

IUPAC Name

(3-fluoro-4-nitrophenyl)-(3-methoxyazetidin-1-yl)methanone

InChI

InChI=1S/C11H11FN2O4/c1-18-8-5-13(6-8)11(15)7-2-3-10(14(16)17)9(12)4-7/h2-4,8H,5-6H2,1H3

InChI Key

BDVUQRLMCNHLTO-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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